molecular formula C19H18N6O12 B12377389 (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid

(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid

Cat. No.: B12377389
M. Wt: 522.4 g/mol
InChI Key: OREMCCVTWYITLU-GICMACPYSA-N
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Description

(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is a complex organic compound characterized by its unique molecular structure. This compound features two dinitroanilino groups attached to a heptanedioic acid backbone. The presence of nitro groups and the specific arrangement of atoms confer distinct chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with heptanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate nitration. The final coupling step may involve catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of nitration reactions. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2,6-bis(2,4-dinitroanilino)hexanedioic acid: Similar structure but with a hexanedioic acid backbone.

    (2R)-2,6-bis(2,4-dinitroanilino)octanedioic acid: Similar structure but with an octanedioic acid backbone.

Uniqueness

(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid is unique due to its specific heptanedioic acid backbone, which may confer different chemical and biological properties compared to its hexanedioic and octanedioic analogs

Properties

Molecular Formula

C19H18N6O12

Molecular Weight

522.4 g/mol

IUPAC Name

(2R)-2,6-bis(2,4-dinitroanilino)heptanedioic acid

InChI

InChI=1S/C19H18N6O12/c26-18(27)14(20-12-6-4-10(22(30)31)8-16(12)24(34)35)2-1-3-15(19(28)29)21-13-7-5-11(23(32)33)9-17(13)25(36)37/h4-9,14-15,20-21H,1-3H2,(H,26,27)(H,28,29)/t14-,15?/m1/s1

InChI Key

OREMCCVTWYITLU-GICMACPYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@H](CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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